Disperse yellow 9

Description

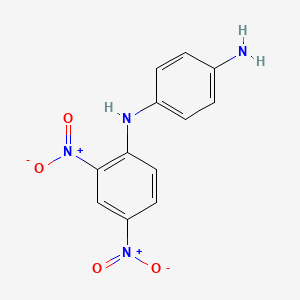

Structure

3D Structure

Properties

IUPAC Name |

4-N-(2,4-dinitrophenyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O4/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(17)18)7-12(11)16(19)20/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDHCJDATBJFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064288 | |

| Record name | N-(2,4-Dinitrophenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6373-73-5 | |

| Record name | Disperse Yellow 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Seriplas Yellow PL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediamine, N1-(2,4-dinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2,4-Dinitrophenyl)benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-dinitrophenyl)benzene-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.291 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-Dinitrophenyl)-1,4-phenylenediamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y94JA3EYQ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Disperse Yellow 9 chemical structure and properties

An In-depth Technical Guide to Disperse Yellow 9

Disperse Yellow 9 is a synthetic nitro dye characterized by its limited solubility in water.[1][2] It is primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester, acetate, and polyamide.[1][2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and other relevant technical information for researchers, scientists, and drug development professionals.

Disperse Yellow 9, also known by its Colour Index name C.I. 10375, is chemically identified as N-(2,4-Dinitrophenyl)-1,4-phenylenediamine.[1][3] Its structure consists of a p-phenylenediamine moiety bonded to a 2,4-dinitrophenyl group.

Diagram of the Chemical Structure of Disperse Yellow 9

References

In-Depth Technical Guide: Physicochemical Properties of Disperse Yellow 9 (CAS 6373-73-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for the compound with CAS number 6373-73-5, commonly known as Disperse Yellow 9. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. Detailed experimental protocols for key physicochemical determinations are also provided, alongside a visual representation of a typical analytical workflow.

Core Physicochemical Data

Disperse Yellow 9 is a synthetic nitroaniline dye.[1][2] Its primary application is in the dyeing of synthetic fibers such as polyester, acetate, and polyamide, as well as for coloring plastics, sheepskin, and fur.[1][2] The quantitative physicochemical data for Disperse Yellow 9 are summarized in the tables below.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 6373-73-5 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₀N₄O₄ | [2][3][5] |

| Molecular Weight | 274.23 g/mol | [2][3][5] |

| Appearance | Dark orange to very dark orange powder/Dark red-light yellow | [1][2] |

| Melting Point | 187-190 °C | [1][3][4][5][6] |

| Water Solubility | 1.645 mg/L (at 25 °C) | [3] |

| pKa | 4.22 ± 0.10 (Predicted) | |

| Boiling Point | 417.22 °C (rough estimate) | [3] |

| Density | 1.3424 g/cm³ (rough estimate) | [3] |

| Flash Point | 235.7 °C | [3] |

| Vapor Pressure | 7.31E-09 mmHg (at 25 °C) | [3] |

Solubility Profile

| Solvent | Solubility | Source(s) |

| Water | Insoluble | [1][2] |

| Ethanol | Soluble (yields a red-light yellow solution) | [1][2] |

| DMSO | Slightly soluble | |

| Methanol | Slightly soluble (with heating and sonication) |

Experimental Protocols

The determination of the physicochemical properties of chemical substances is guided by standardized protocols to ensure reproducibility and comparability of data. The following sections detail the methodologies for determining the melting point, water solubility, and pKa, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Melting Point Determination (OECD Guideline 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state at atmospheric pressure.[7][8][9] It is a critical indicator of purity, as impurities tend to lower and broaden the melting range.[10][11]

Principle: The most common methods involve heating a small, finely powdered sample in a capillary tube and observing the temperature range from the initial to the final stage of melting.[8][10]

Apparatus:

-

Melting point apparatus (e.g., capillary/liquid bath, capillary/metal block, Kofler hot bar)[7][9]

-

Calibrated thermometer or temperature sensor

-

Capillary tubes (sealed at one end)

Procedure:

-

Sample Preparation: A small amount of the dry, finely powdered Disperse Yellow 9 is introduced into a capillary tube to a height of 2-4 mm.[12] The sample is compacted by tapping the tube.[12][13]

-

Heating: The capillary tube is placed in the heating block of the melting point apparatus.[13] The temperature is raised at a moderate rate until it is approximately 10-20°C below the expected melting point.[12][13]

-

Observation: The heating rate is then reduced to approximately 1-2°C per minute to allow for accurate temperature reading.[10]

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the last solid particle melts are recorded as the melting range.[10][12]

Water Solubility Determination (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[14][15]

Principle: The "flask method" is suitable for substances with a water solubility greater than 10⁻² g/L. A saturated solution of the substance in water is prepared, and the concentration of the dissolved substance is determined by a suitable analytical method.[15][16]

Apparatus:

-

Constant temperature bath (e.g., 25 ± 0.5 °C)

-

Mechanical shaker or magnetic stirrer

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Equilibration: An excess amount of Disperse Yellow 9 is added to a known volume of water in a flask. The flask is then agitated in a constant temperature bath until equilibrium is reached. The time required for equilibration should be determined in a preliminary test.[16]

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.[16] Care must be taken to avoid temperature changes during this step.

-

Concentration Analysis: The concentration of Disperse Yellow 9 in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis detection.[16]

pKa Determination (OECD Guideline 112)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[17][18]

Principle: For a compound that acts as an acid or base, the pKa can be determined by measuring the relative concentrations of the ionized and un-ionized forms at various pH values.[17][18] Spectrophotometric and potentiometric titration methods are commonly used.[19][20]

Spectrophotometric Method:

-

Spectrum Acquisition: The UV-Vis absorption spectra of Disperse Yellow 9 are recorded in solutions of varying known pH values.[19][20]

-

Data Analysis: The pKa is determined from the changes in absorbance at a specific wavelength as a function of pH. The largest change in absorbance occurs at the pH corresponding to the pKa value.[20]

Potentiometric Titration Method:

-

Titration: A solution of Disperse Yellow 9 of known concentration is titrated with a standardized solution of a strong acid or base.[19][20]

-

pH Monitoring: The pH of the solution is monitored throughout the titration using a calibrated pH meter.[20]

-

pKa Calculation: The pKa is determined from the titration curve (pH versus volume of titrant). The pH at the half-equivalence point is equal to the pKa.[19]

Analytical Workflow and Visualization

The detection and quantification of Disperse Yellow 9 in consumer products like textiles are crucial for regulatory compliance and safety assessment. A common analytical workflow involves solvent extraction followed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for the analysis of Disperse Yellow 9 in textiles.

This workflow begins with the extraction of the dye from the textile matrix using a suitable solvent, followed by separation and detection using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[21][22][23] This technique provides high sensitivity and selectivity for the identification and quantification of the dye.

References

- 1. DISPERSE YELLOW 9 | 6373-73-5 [chemicalbook.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Disperse Yellow 9 [chembk.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Disperse Yellow 9 analytical standard 6373-73-5 [sigmaaldrich.com]

- 6. DISPERSE YELLOW 9 | CAS#:6373-73-5 | Chemsrc [chemsrc.com]

- 7. laboratuar.com [laboratuar.com]

- 8. acri.gov.tw [acri.gov.tw]

- 9. oecd.org [oecd.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. athabascau.ca [athabascau.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. filab.fr [filab.fr]

- 17. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

- 19. m.youtube.com [m.youtube.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]

- 22. lcms.cz [lcms.cz]

- 23. lcms.labrulez.com [lcms.labrulez.com]

An In-depth Technical Guide to the Photophysical and Spectroscopic Properties of Disperse Yellow 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 9, also known by its chemical name N-(2,4-dinitrophenyl)-1,4-phenylenediamine and Colour Index (C.I.) name 10375, is a nitrodiphenylamine dye. Primarily utilized in the textile industry for dyeing polyester and other synthetic fibers, its photophysical and spectroscopic properties are of interest for understanding its behavior in various environments and for potential applications beyond textiles. This guide provides a summary of the available spectroscopic data for Disperse Yellow 9 and outlines the standard experimental protocols for characterizing such dyes.

Core Photophysical and Spectroscopic Data

| Property | Value | Solvent/Conditions |

| Chemical Formula | C₁₂H₁₀N₄O₄ | N/A |

| Molecular Weight | 274.23 g/mol | N/A |

| Melting Point | 187-190 °C | N/A |

| Absorption Maximum (λmax) | 364 nm[1] | Not Specified |

Note: The lack of comprehensive public data on the fluorescence properties of Disperse Yellow 9 suggests that it is likely a weakly fluorescent or non-fluorescent compound, a common characteristic of many disperse dyes designed for coloration rather than fluorescence-based applications.

Experimental Protocols

The characterization of the photophysical and spectroscopic properties of a dye like Disperse Yellow 9 involves a suite of standard experimental techniques. The following protocols are generally applicable for such studies.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorbance (λmax) of the dye.

Methodology:

-

Solution Preparation: Prepare a stock solution of Disperse Yellow 9 in a suitable solvent (e.g., methanol, ethanol, or a solvent relevant to the intended application). From the stock solution, prepare a series of dilutions with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

-

Rinse the cuvette with the dye solution and then fill it with the most dilute solution.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Repeat the measurement for all dilutions.

-

-

Data Analysis: Identify the λmax from the spectrum. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the fluorescence excitation and emission spectra of the dye.

Methodology:

-

Solution Preparation: Prepare a dilute solution of Disperse Yellow 9 in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Emission Spectrum: Excite the sample at its λmax (or another suitable wavelength) and scan the emission monochromator over a range of longer wavelengths to record the emission spectrum.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence emission and scan the excitation monochromator over a range of shorter wavelengths to record the excitation spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum excitation and emission.

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized fluorescent standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region to the sample.

-

Solution Preparation: Prepare a series of dilutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measurement:

-

Measure the UV-Vis absorbance of all solutions at the chosen excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd × (msample / mstd) × (ηsample² / ηstd²) where 'm' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

-

Fluorescence Lifetime Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Methodology:

-

Instrumentation: Use a time-correlated single photon counting (TCSPC) system.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a picosecond laser or LED) at a suitable wavelength.

-

Detect the emitted single photons with a high-speed detector.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the emitted photon.

-

A histogram of these time delays is built up over many excitation-emission cycles to create the fluorescence decay curve.

-

-

Data Analysis:

-

Measure the instrument response function (IRF) using a scattering solution.

-

The fluorescence decay curve is then fitted to one or more exponential functions, after deconvolution with the IRF, to obtain the fluorescence lifetime(s) (τ).

-

Experimental Workflow

The following diagram illustrates the general workflow for the photophysical characterization of a dye like Disperse Yellow 9.

Conclusion

Disperse Yellow 9 is a commercially important dye with limited publicly available data on its detailed photophysical properties beyond its UV-Vis absorption maximum. For researchers and professionals requiring a comprehensive understanding of its fluorescence characteristics, the experimental protocols outlined in this guide provide a systematic approach to obtaining this critical information. The application of these standard spectroscopic techniques would be necessary to fully elucidate the photophysical behavior of Disperse Yellow 9 and to explore its potential in applications beyond its traditional use as a textile colorant.

References

An In-depth Technical Guide to the Solubility of Disperse Yellow 9 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Disperse Yellow 9 (CAS No. 6373-73-5). Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on presenting the known qualitative solubility characteristics and provides a detailed experimental protocol for researchers to determine precise solubility values in various organic solvents.

Introduction to Disperse Yellow 9

Disperse Yellow 9, also known as C.I. 10375, is a nitroaniline-based disperse dye. Its chemical structure imparts a characteristic yellow color and influences its solubility properties. As a non-ionic dye, it exhibits very low solubility in water but can be dissolved in various organic solvents.[1][2] Understanding its solubility is critical for a range of applications beyond textile dyeing, including in the formulation of inks, plastics, and potentially as a research chemical in various scientific fields.

Solubility Profile of Disperse Yellow 9

The solubility of Disperse Yellow 9 is a function of the solvent's polarity, the temperature, and the specific interactions between the dye molecule and the solvent molecules.

Qualitative Solubility

Based on available data, the qualitative solubility of Disperse Yellow 9 is as follows:

-

Slightly Soluble in: Dimethyl sulfoxide (DMSO) and Methanol (solubility increases with heating and sonication)[2][3]

Quantitative Solubility Data

Specific quantitative solubility data for Disperse Yellow 9 in a wide range of organic solvents is not extensively reported in the available literature. The only specific value found is for its solubility in water.

Table 1: Quantitative Solubility of Disperse Yellow 9

| Solvent | Temperature (°C) | Solubility (mg/L) |

| Water | 25 | 1.645[2][3][4][5] |

| Ethanol | 25 | Data not available |

| Methanol | 25 | Data not available |

| Acetone | 25 | Data not available |

| Dimethylformamide (DMF) | 25 | Data not available |

| Toluene | 25 | Data not available |

Researchers are encouraged to use the experimental protocol provided in the following section to determine the precise solubility values for their specific applications.

Experimental Protocol: Determination of Solubility by UV-Vis Spectrophotometry

This protocol details a reliable method for determining the solubility of Disperse Yellow 9 in various organic solvents using UV-Visible spectrophotometry, which is based on the Beer-Lambert Law.

Principle

The Beer-Lambert Law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be determined.

Materials and Equipment

-

Disperse Yellow 9 (analytical standard)

-

Spectrophotometric grade organic solvents (e.g., ethanol, methanol, acetone, DMF, toluene)

-

UV-Vis Spectrophotometer

-

Analytical balance

-

Volumetric flasks (various sizes)

-

Pipettes (various sizes)

-

Syringe filters (0.45 µm)

-

Thermostatically controlled shaker or incubator

-

Vials with screw caps

Procedure

Step 1: Preparation of Standard Solutions

-

Accurately weigh a precise amount of Disperse Yellow 9 (e.g., 10 mg) and dissolve it in a known volume of the chosen organic solvent (e.g., 100 mL) to create a stock solution of known concentration.

-

Perform a series of serial dilutions of the stock solution to prepare at least five standard solutions of varying, known concentrations.

Step 2: Determination of Maximum Wavelength (λmax)

-

Using the most concentrated standard solution, scan the UV-Visible spectrum over a relevant wavelength range to identify the wavelength of maximum absorbance (λmax).

Step 3: Generation of the Calibration Curve

-

Set the spectrophotometer to the determined λmax.

-

Use the pure organic solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each of the standard solutions.

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis).

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be close to 1 for a good linear fit.

Step 4: Preparation of Saturated Solutions

-

Add an excess amount of Disperse Yellow 9 to a known volume of the organic solvent in a sealed vial.

-

Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed for several hours to allow the excess solid to settle.

Step 5: Measurement of Saturated Solution Absorbance

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

-

If the absorbance of the saturated solution is expected to be above the linear range of the calibration curve, accurately dilute the filtered saturated solution with a known volume of the solvent.

-

Measure the absorbance of the (diluted) saturated solution at the λmax.

Step 6: Calculation of Solubility

-

Using the equation from the calibration curve, calculate the concentration of the (diluted) saturated solution from its absorbance.

-

If the saturated solution was diluted, multiply the calculated concentration by the dilution factor to determine the concentration of the undiluted saturated solution. This value represents the solubility of Disperse Yellow 9 in the specific solvent at that temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of Disperse Yellow 9.

Caption: Experimental workflow for determining the solubility of Disperse Yellow 9.

References

An In-depth Technical Guide to the Toxicological Data and Safety Profile of C.I. 10375 (Disperse Yellow 9)

Chemical Identity:

-

C.I. Name: Disperse Yellow 9

-

C.I. Number: 10375

-

CAS Number: 6373-73-5

-

Chemical Name: N-(2,4-dinitrophenyl)-1,4-benzenediamine

-

Molecular Formula: C₁₂H₁₀N₄O₄

This technical guide provides a comprehensive overview of the available toxicological data and the safety profile for the nitro dye, C.I. 10375, commonly known as Disperse Yellow 9. The information is intended for researchers, scientists, and professionals in drug development and chemical safety assessment.

Executive Summary

Disperse Yellow 9 (C.I. 10375) is a synthetic dye primarily used in the textile industry for coloring polyester and other synthetic fibers. Toxicological assessment of this compound has predominantly focused on its potent skin sensitization properties, leading to its classification as a known contact allergen. Regulatory bodies and standards, such as the OEKO-TEX® Standard 100, have placed restrictions on its use in consumer products that come into direct contact with the skin.

Despite the well-documented allergenic effects, a significant gap exists in the publicly available quantitative toxicological data for Disperse Yellow 9. Key metrics such as acute toxicity (LD50), repeated dose toxicity (NOAEL), carcinogenicity, and reproductive toxicity have not been established in readily accessible literature. This guide compiles the available information and highlights the areas where further research is critically needed.

Toxicological Data

A thorough review of scientific literature and regulatory databases reveals a notable absence of specific quantitative toxicological data for Disperse Yellow 9. The following tables summarize the current status of available information.

Table 1: Acute Toxicity Data for C.I. 10375 (Disperse Yellow 9)

| Route of Exposure | Test Species | Endpoint | Value | Reference |

| Oral | Data Not Available | LD50 | No data available | |

| Dermal | Data Not Available | LD50 | No data available | |

| Inhalation | Data Not Available | LC50 | No data available |

Table 2: Repeated Dose, Genotoxicity, Carcinogenicity, and Reproductive Toxicity Data for C.I. 10375 (Disperse Yellow 9)

| Study Type | Test System/Species | Endpoint | Result | Reference |

| Repeated Dose Toxicity | ||||

| Sub-acute/Sub-chronic | Data Not Available | NOAEL/LOAEL | No data available | |

| Genotoxicity | ||||

| In vitro | Data Not Available | Ames Test, etc. | No data available | |

| In vivo | Data Not Available | Micronucleus Test, etc. | No data available | |

| Carcinogenicity | ||||

| Long-term bioassay | Data Not Available | No data available | ||

| Reproductive & Developmental Toxicity | ||||

| Two-generation study | Data Not Available | No data available | ||

| Prenatal developmental toxicity | Data Not Available | No data available |

Table 3: Skin Sensitization Data for C.I. 10375 (Disperse Yellow 9)

| Study Type | Test System/Species | Result | Reference |

| Human Patch Test | Human | Positive, known contact allergen | Multiple clinical and dermatological studies |

| Guinea Pig Maximization Test (GPMT) | Guinea Pig | Data Not Available | |

| Local Lymph Node Assay (LLNA) | Mouse | Data Not Available |

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of Disperse Yellow 9 are not extensively reported in publicly accessible sources. The primary area of investigation has been its skin sensitization potential, which is typically assessed through human patch testing in clinical settings.

Human Patch Testing (General Protocol):

Human patch testing is the most common method cited for identifying Disperse Yellow 9 as a skin sensitizer. While specific protocols from individual studies are not available, a generalized workflow is described below.

Signaling Pathways and Mechanism of Toxicity

The precise signaling pathways involved in the toxicological effects of Disperse Yellow 9 are not well-elucidated. For skin sensitization, it is hypothesized that, like other nitroaromatic compounds, Disperse Yellow 9 or its metabolites may act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

The proposed mechanism involves the following steps:

Upon subsequent exposure, activated T-cells recognize the hapten-protein complex, leading to the release of pro-inflammatory cytokines and the clinical manifestations of allergic contact dermatitis.

Safety Profile and Regulatory Status

The primary safety concern associated with Disperse Yellow 9 is its potential to cause skin sensitization. Numerous case reports and clinical studies have identified it as a significant contact allergen, particularly in the context of textile dermatitis.

Due to these concerns, the use of Disperse Yellow 9 is restricted in certain consumer products. For example, it is listed as a banned substance in tattoo and permanent make-up inks in some jurisdictions. Furthermore, standards such as the OEKO-TEX® Standard 100, which certifies the safety of textiles, include Disperse Yellow 9 among the disperse dyes that are either banned or restricted.

Conclusion and Future Directions

The toxicological profile of C.I. 10375 (Disperse Yellow 9) is currently dominated by its well-established skin sensitizing properties. While this has led to important regulatory and voluntary restrictions on its use, there remains a critical lack of comprehensive toxicological data. To conduct a thorough risk assessment and to fully understand its safety profile, further studies are required to determine its acute and chronic toxicity, genotoxic and carcinogenic potential, and its effects on reproduction and development. Elucidation of the specific metabolic pathways and the molecular mechanisms underlying its toxicity would also be of significant value to the scientific and regulatory communities.

The Ascent of Color: A Technical History of Nitroaniline-Based Disperse Dyes

A deep dive into the evolution, synthesis, and performance of a pivotal class of colorants for synthetic fibers, tailored for researchers, scientists, and drug development professionals.

The advent of synthetic fibers in the early 20th century presented a formidable challenge to the dyeing industry. Natural dyes, with their inherent affinity for natural fibers like cotton and wool, proved largely ineffective on these new hydrophobic materials. This technological gap spurred the development of a novel class of colorants: disperse dyes. Among these, nitroaniline-based compounds have played a central and enduring role, evolving from modest beginnings to high-performance dyes integral to the coloration of polyester and other synthetic textiles. This technical guide traces the historical development of nitroaniline-based disperse dyes, detailing their synthesis, structure-property relationships, and the key innovations that have shaped their trajectory.

From Acetate to Polyester: The Early Era of Nitroaniline Dyes

The story of disperse dyes begins with the commercialization of cellulose acetate in the 1920s.[1] Early attempts to dye this new fiber were largely unsuccessful until the discovery that water-insoluble aromatic compounds, particularly those based on nitroaniline, could be finely milled and dispersed in an aqueous dyebath to effectively color the material.[1][2] These initial dyes were relatively simple in structure, often monoazo compounds derived from the diazotization of nitroanilines and their coupling to various aromatic amines and phenols.

A seminal example from this period is C.I. Disperse Yellow 1 , synthesized through the condensation of 4-aminophenol and 1-chloro-2,4-dinitrobenzene.[3] While effective on cellulose acetate, these early dyes exhibited moderate fastness properties, particularly to light and washing. The introduction of polyester fibers in the 1950s created a new set of challenges and opportunities. The highly crystalline and hydrophobic nature of polyester required dyes with greater thermal stability and the ability to penetrate the fiber structure at high temperatures. This demand drove significant research into modifying the basic nitroaniline dye structure to enhance performance.

The Quest for Performance: Structural Evolution and Property Enhancement

The mid-20th century saw a concerted effort to improve the fastness properties of nitroaniline-based disperse dyes, leading to a deeper understanding of structure-property relationships. Key areas of innovation included:

-

Substitution on the Diazo Component: The introduction of electron-withdrawing groups, such as additional nitro or cyano groups, and halogens (chlorine and bromine) on the nitroaniline ring was found to significantly improve lightfastness.[4] These substituents help to stabilize the dye molecule and reduce its susceptibility to photodegradation.

-

Modification of the Coupling Component: Alterations to the coupling component also played a crucial role. Increasing the molecular size and polarity of the dye by introducing substituents such as alkyl, hydroxyalkyl, and cyanoalkyl groups on the N-atom of the aniline-based coupler was found to enhance sublimation fastness, a critical property for the high-temperature dyeing and finishing of polyester.[5]

-

Introduction of Disazo Structures: The development of disazo dyes, containing two azo (-N=N-) groups, offered a pathway to deeper shades and improved wash fastness. These larger molecules are more firmly entrapped within the polyester fiber matrix.

This evolution is exemplified by the development of dyes like C.I. Disperse Orange 1 (4-nitroaniline diazo, coupled with diphenylamine) and C.I. Disperse Red 1 (4-nitroaniline diazo, coupled with N-ethyl-N-hydroxyethylaniline), which offered improved properties over their predecessors.[6][7]

Quantitative Performance of Historical Nitroaniline-Based Disperse Dyes

The following tables summarize the key performance characteristics of some historically significant nitroaniline-based disperse dyes. The data has been compiled from various technical sources and represents typical values.

| Dye Name | C.I. Number | Diazo Component | Coupling Component | λmax (nm) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) |

| C.I. Disperse Yellow 1 | 10345 | - (Condensation) | - (Condensation) | - | - |

| C.I. Disperse Orange 1 | 11080 | 4-Nitroaniline | Diphenylamine | - | - |

| C.I. Disperse Red 1 | 11110 | 4-Nitroaniline | N-ethyl-N-hydroxyethylaniline | - | - |

| Dye Name | C.I. Number | Light Fastness (ISO 105-B02) (Scale 1-8) | Wash Fastness (ISO 105-C06) (Color Change) (Scale 1-5) | Sublimation Fastness (ISO 105-P01) (Staining @ 180°C) (Scale 1-5) |

| C.I. Disperse Yellow 1 | 10345 | 6 | 4-5 | 3 |

| C.I. Disperse Orange 1 | 11080 | 5 | 4-5 | 3 |

| C.I. Disperse Red 1 | 11110 | 4-5 | 5 | 4 |

Experimental Protocols

The synthesis and application of nitroaniline-based disperse dyes involve well-established chemical principles. The following protocols provide detailed methodologies for key experiments.

Synthesis of a Monoazo Nitroaniline Disperse Dye (e.g., C.I. Disperse Red 1)

Step 1: Diazotization of 4-Nitroaniline

-

In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to 10 mL of water and 2.5 mL of concentrated hydrochloric acid.

-

Stir the mixture and cool it to 0-5°C in an ice bath.

-

Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it to 0-5°C.

-

Slowly add the cold sodium nitrite solution to the 4-nitroaniline suspension with constant stirring, maintaining the temperature between 0-5°C.

-

Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The resulting solution is the diazonium salt of 4-nitroaniline.

Step 2: Coupling Reaction

-

In a separate 250 mL beaker, dissolve 1.65 g (0.01 mol) of N-ethyl-N-hydroxyethylaniline in 10 mL of 10% acetic acid.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

Maintain the temperature at 0-5°C and continue stirring for 2-3 hours.

-

The dye will precipitate out of the solution.

-

Filter the precipitated dye, wash it thoroughly with cold water until the washings are neutral, and then dry it in an oven at 60-70°C.

High-Temperature Exhaust Dyeing of Polyester with a Nitroaniline-Based Disperse Dye

-

Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 10:1.

-

Add a dispersing agent (e.g., a lignosulfonate-based product) at a concentration of 1 g/L.

-

Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate buffer.

-

Add the pre-dispersed nitroaniline-based dye (e.g., 1% on weight of fabric) to the dyebath.

-

Dyeing Procedure:

-

Introduce the scoured and bleached polyester fabric into the dyebath at room temperature.

-

Raise the temperature of the dyebath to 130°C at a rate of 1-2°C per minute.

-

Hold the temperature at 130°C for 60 minutes to allow for dye penetration and fixation.

-

Cool the dyebath to 70°C.

-

-

Aftertreatment (Reduction Clearing):

-

Drain the dyebath and rinse the fabric.

-

Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent.

-

Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the fabric thoroughly with hot and then cold water.

-

Neutralize the fabric with a dilute acetic acid solution, rinse again, and dry.

-

Signaling Pathways and Logical Relationships

The development and application of nitroaniline-based disperse dyes can be visualized through a series of logical workflows and relationship diagrams.

Caption: Generalized workflow for the synthesis of a monoazo nitroaniline-based disperse dye.

Caption: A logical workflow for the development and evaluation of new disperse dyes.

Caption: Key structure-property relationships in the development of nitroaniline disperse dyes.

The Future of Nitroaniline-Based Disperse Dyes

The historical development of nitroaniline-based disperse dyes is a testament to the power of applied chemistry in solving industrial challenges. From their humble origins in coloring early synthetic fibers, these dyes have evolved into a sophisticated and diverse class of high-performance colorants. While the industry continues to innovate with new chromophores and dyeing technologies, the fundamental principles established through the study and modification of the nitroaniline scaffold remain highly relevant. Future research will likely focus on developing more environmentally friendly synthesis routes, improving the eco-toxicological profile of dyes, and creating dyes with even higher performance characteristics to meet the demands of advanced textiles and digital printing technologies. The legacy of nitroaniline in the world of disperse dyes is a colorful one, woven into the very fabric of modern materials.

References

In-Depth Technical Guide: UV-Vis and Fluorescence Spectra of Disperse Yellow 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Yellow 9, chemically known as N-(2,4-dinitrophenyl)-1,4-phenylenediamine, is a disperse dye belonging to the nitrodiphenylamine class.[1] Its molecular formula is C₁₂H₁₀N₄O₄, with a molecular weight of 274.23 g/mol .[1] This compound presents as a red-brown powder that is insoluble in water but soluble in ethanol.[1][2] Due to its chemical structure and properties, understanding its interaction with electromagnetic radiation is crucial for its application and for toxicological and environmental studies. This guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) and fluorescence spectral properties of Disperse Yellow 9, including available data and generalized experimental protocols.

Physicochemical Properties of Disperse Yellow 9

| Property | Value | Reference |

| Synonyms | C.I. 10375, N-(2,4-dinitrophenyl)-1,4-phenylenediamine | [1] |

| CAS Number | 6373-73-5 | [1] |

| Molecular Formula | C₁₂H₁₀N₄O₄ | [1] |

| Molecular Weight | 274.23 g/mol | [1] |

| Appearance | Red-brown powder | [3] |

| Solubility | Insoluble in water, soluble in ethanol | [1][2] |

UV-Vis Spectral Data

The UV-Vis absorption spectrum of a compound provides insights into its electronic transitions. For Disperse Yellow 9, the primary absorption peak is in the UV region.

| Parameter | Value | Solvent |

| λmax (Absorption Maximum) | 364 nm | Not Specified |

| Molar Absorptivity (ε) | Data not available in searched literature | - |

Fluorescence Spectral Data

Fluorescence spectroscopy provides information about the emission of light from a substance after absorbing light. Despite a thorough literature search, specific fluorescence data for Disperse Yellow 9, such as its emission maximum (λem), quantum yield (ΦF), and Stokes shift, are not available.

The molecular structure of Disperse Yellow 9 contains two nitro (-NO₂) groups. Nitroaromatic compounds are well-known to be potent quenchers of fluorescence. This quenching effect is often due to efficient intersystem crossing or other non-radiative decay pathways that compete with fluorescence emission. Therefore, it is highly probable that Disperse Yellow 9 is either non-fluorescent or exhibits extremely weak fluorescence, which would explain the absence of published fluorescence data.

| Parameter | Value | Notes |

| λem (Emission Maximum) | Data not available | Likely non-fluorescent or very weakly fluorescent. |

| Quantum Yield (ΦF) | Data not available | The presence of nitro groups suggests a very low quantum yield. |

| Stokes Shift | Data not available | Cannot be calculated without λmax and λem. |

Experimental Protocols

While specific experimental protocols for Disperse Yellow 9 are not detailed in the available literature, the following are generalized, yet detailed, methodologies for conducting UV-Vis and fluorescence spectroscopy for a dye of this nature.

UV-Vis Absorption Spectroscopy Protocol

-

Solution Preparation:

-

Accurately weigh a small amount of Disperse Yellow 9 powder.

-

Dissolve the powder in a suitable solvent, such as ethanol, to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions from the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent (e.g., ethanol) to be used as a blank.

-

Place the blank cuvette in the reference beam path of the spectrophotometer.

-

Place the cuvette with the sample solution in the sample beam path.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

The instrument will automatically subtract the absorbance of the blank from that of the sample.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εbc), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

-

Fluorescence Spectroscopy Protocol

-

Solution Preparation:

-

Prepare a dilute solution of Disperse Yellow 9 in a suitable solvent (e.g., ethanol). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of less than 0.1 at the excitation wavelength).

-

-

Instrumentation and Measurement:

-

Use a spectrofluorometer.

-

Fill a quartz cuvette with the sample solution.

-

Set the excitation wavelength (λex), which is typically the absorption maximum (λmax) of the compound (in this case, would be around 364 nm).

-

Scan a range of emission wavelengths to record the fluorescence emission spectrum. The scan range should be from a wavelength slightly longer than the excitation wavelength to a significantly longer wavelength.

-

-

Quantum Yield Determination (Relative Method):

-

To determine the fluorescence quantum yield, a standard with a known quantum yield and with absorption and emission properties similar to the sample is required.

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

η is the refractive index of the solvent

-

"sample" and "std" refer to the sample and the standard, respectively.

-

-

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for obtaining UV-Vis and fluorescence spectra.

Caption: Generalized workflow for obtaining a UV-Vis absorption spectrum.

Caption: Generalized workflow for determining fluorescence quantum yield.

References

Methodological & Application

Application Notes and Protocols: Disperse Yellow 9 and its Analog, 4-Nitroaniline, as Fluorescent Probes for Microenvironment Polarity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polarity of a microenvironment plays a crucial role in a vast array of chemical and biological processes, including protein folding, drug-protein interactions, and the formation of micelles in drug delivery systems. The ability to accurately probe the polarity of these nanoscale environments is therefore of significant interest. Fluorescent probes whose spectral properties are sensitive to the local environment offer a powerful, non-invasive tool for such investigations.

Disperse Yellow 9 (N-(2,4-dinitrophenyl)-1,4-phenylenediamine) is a nitroaromatic dye with potential as a fluorescent probe for microenvironment polarity. However, detailed photophysical data in the scientific literature is scarce. This document provides a comprehensive guide to using a structurally similar and well-characterized analog, 4-nitroaniline , as a fluorescent probe for microenvironment polarity. The principles and protocols detailed herein can be adapted for the investigation of Disperse Yellow 9 and other similar solvatochromic dyes.

4-Nitroaniline is a classic example of a push-pull chromophore, where an electron-donating amino group (-NH₂) is conjugated with an electron-withdrawing nitro group (-NO₂). This electronic structure leads to a significant change in the dipole moment upon photoexcitation, making its fluorescence emission highly sensitive to the polarity of the surrounding solvent or microenvironment. This phenomenon, known as solvatochromism, forms the basis of its application as a polarity probe.

Principle of Operation: Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent.[1] In the case of fluorescent probes like 4-nitroaniline, this manifests as a shift in the absorption and, more prominently, the fluorescence emission spectra.

Upon absorption of light, the probe molecule is promoted to an excited state which has a larger dipole moment than the ground state. In a polar solvent, the solvent molecules will reorient around the excited-state dipole, leading to a stabilization of the excited state and a lowering of its energy. This results in a red-shift (bathochromic shift) of the fluorescence emission to longer wavelengths compared to the emission in a nonpolar solvent. The magnitude of this shift can be correlated with the polarity of the microenvironment.

A common method to quantify this relationship is the Lippert-Mataga plot , which correlates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent polarity function, Δf (also known as the orientation polarizability).[2][3][4]

Quantitative Photophysical Data of 4-Nitroaniline

The following table summarizes the key photophysical properties of 4-nitroaniline in a range of solvents with varying polarities. This data is essential for calibrating the probe's response and for interpreting experimental results.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f, ns) |

| Cyclohexane | 2.02 | 1.427 | 325 | 430 | 8531 | ~0.01 | ~1.2 |

| Toluene | 2.38 | 1.497 | 335 | 485 | 10899 | ~0.03 | ~2.1 |

| Chloroform | 4.81 | 1.446 | 340 | 510 | 11494 | ~0.05 | ~2.8 |

| Ethyl Acetate | 6.02 | 1.372 | 345 | 530 | 11881 | ~0.08 | ~3.5 |

| Dichloromethane | 8.93 | 1.424 | 350 | 545 | 12167 | ~0.11 | ~4.1 |

| Acetone | 20.7 | 1.359 | 365 | 580 | 12893 | ~0.15 | ~5.0 |

| Acetonitrile | 37.5 | 1.344 | 360 | 595 | 13601 | ~0.12 | ~4.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | 380 | 610 | 12944 | ~0.20 | ~6.2 |

| Ethanol | 24.6 | 1.361 | 370 | 590 | 13123 | ~0.18 | ~5.8 |

| Methanol | 32.7 | 1.329 | 375 | 600 | 13158 | ~0.16 | ~5.3 |

| Water | 80.1 | 1.333 | 385 | 630 | 13176 | ~0.02 | ~1.5 |

Note: The quantum yield and lifetime values are approximate and can vary depending on the specific experimental conditions and measurement techniques. It is recommended to determine these parameters under your experimental conditions.

Experimental Protocols

A. Preparation of Stock and Working Solutions

-

Stock Solution: Prepare a stock solution of 4-nitroaniline (e.g., 1-10 mM) in a high-purity solvent in which it is readily soluble, such as ethanol or DMSO.[5] Store the stock solution in the dark at 4°C to minimize degradation.

-

Working Solutions: Prepare working solutions by diluting the stock solution to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM) in the solvent or buffer system of interest. The final concentration should be optimized to ensure sufficient fluorescence signal without causing aggregation or inner filter effects.

B. Measurement of Absorption and Fluorescence Spectra

-

Absorption Spectra: Record the UV-Visible absorption spectrum of the working solution using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Spectra:

-

Using a spectrofluorometer, excite the sample at its absorption maximum (λ_abs).

-

Record the fluorescence emission spectrum over a suitable wavelength range.

-

Determine the wavelength of maximum emission (λ_em).

-

Ensure that the absorbance of the solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

C. Determination of Microenvironment Polarity

This protocol describes how to use 4-nitroaniline to probe the polarity of a specific microenvironment, such as the hydrophobic core of a micelle or a protein binding pocket.

-

Prepare a Calibration Curve (Lippert-Mataga Plot):

-

Prepare a series of working solutions of 4-nitroaniline in a range of solvents with known polarities (refer to the table above).

-

For each solvent, measure the absorption and emission maxima (λ_abs and λ_em).

-

Calculate the Stokes shift in wavenumbers (cm⁻¹): Δν = (1/λ_abs) - (1/λ_em) (Note: Wavelengths must be in cm)

-

Calculate the solvent polarity function (Δf): Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)]

-

Plot the Stokes shift (Δν) as a function of the solvent polarity function (Δf). This is the Lippert-Mataga plot.[2][3][4]

-

-

Prepare the Sample of Interest:

-

Prepare your sample containing the microenvironment to be probed (e.g., a solution of micelles or a protein in buffer).

-

Add 4-nitroaniline to the sample at a final concentration similar to that used for the calibration curve.

-

Allow the probe to equilibrate with the microenvironment.

-

-

Measure the Fluorescence of the Sample:

-

Record the fluorescence emission spectrum of the sample and determine the emission maximum (λ_em).

-

Measure the absorption maximum (λ_abs) of the probe in the sample.

-

-

Determine the Microenvironment Polarity:

-

Calculate the Stokes shift (Δν) for the probe in your sample.

-

Using the Lippert-Mataga calibration curve, determine the corresponding solvent polarity function (Δf) for your sample's microenvironment.

-

This Δf value provides a quantitative measure of the effective polarity of the microenvironment experienced by the probe.

-

Visualizations

Caption: Experimental workflow for determining microenvironment polarity.

Caption: Energy level diagram illustrating solvatochromism.

Applications in Research and Drug Development

-

Characterizing Micellar Drug Delivery Systems: Determine the polarity of the hydrophobic core of micelles to understand drug loading capacity and stability.

-

Probing Protein Binding Sites: Investigate the polarity of active sites in enzymes or binding pockets in receptors to aid in rational drug design.

-

Monitoring Protein Conformation Changes: Detect changes in the local environment of a protein that may indicate conformational shifts upon ligand binding or denaturation.

-

Screening Solvent Effects: Rapidly assess the effect of different solvent compositions on chemical reactions or formulations.

Conclusion

While direct photophysical data for Disperse Yellow 9 as a polarity probe is limited, its structural analog, 4-nitroaniline, serves as an excellent and well-documented model. The protocols and data presented here provide a solid foundation for researchers to utilize 4-nitroaniline and to guide the characterization and application of Disperse Yellow 9 and other novel solvatochromic dyes for probing microenvironment polarity in a wide range of scientific and pharmaceutical applications. It is always recommended to experimentally validate the photophysical properties of the specific probe being used under the conditions of the intended experiment.

References

Application Note and Protocol: Solvatochromic Studies of Disperse Yellow 9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvatochromism, the phenomenon where the color of a chemical compound changes with the polarity of the solvent, is a powerful tool for investigating solute-solvent interactions and characterizing the polarity of microenvironments. Disperse Yellow 9 (N-(2,4-dinitrophenyl)-1,4-phenylenediamine), an azo dye, exhibits solvatochromic behavior due to changes in its electronic ground and excited states in response to the polarity of the surrounding medium. This property makes it a useful probe in various applications, including the study of solvent effects on chemical reactions, the characterization of polymer and micellar systems, and as a potential sensor.[1][2] This application note provides a detailed experimental protocol for conducting solvatochromic studies with Disperse Yellow 9 using UV-Visible spectroscopy.

Principle

The solvatochromic effect of Disperse Yellow 9 arises from the differential solvation of its ground and excited electronic states. The molecule possesses electron-donating and electron-withdrawing groups, leading to an intramolecular charge transfer (ICT) upon excitation.[3][4] The extent of this charge transfer and the energy of the transition are influenced by the polarity of the solvent. In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a lower energy transition and a bathochromic (red) shift in the absorption maximum (λmax).[4] Conversely, in non-polar solvents, the transition energy is higher, resulting in a hypsochromic (blue) shift. By measuring the λmax in a series of solvents with varying polarities, a correlation between the spectral shift and the solvent polarity can be established.

Materials and Equipment

-

Disperse Yellow 9 (analytical standard, ≥96.0% purity)

-

A selection of spectroscopic grade solvents of varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water)

-

Volumetric flasks (10 mL, 25 mL, 50 mL)

-

Micropipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

Experimental Protocol

Preparation of Stock Solution

-

Accurately weigh a small amount (e.g., 2.74 mg) of Disperse Yellow 9.

-

Dissolve the weighed dye in a suitable solvent in which it is readily soluble (e.g., acetone or ethanol) in a 10 mL volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM). Ensure the dye is completely dissolved.

Preparation of Working Solutions

-

From the stock solution, prepare a series of working solutions in different solvents.

-

For each solvent, pipette a small volume of the stock solution (e.g., 100 µL) into a 10 mL volumetric flask.

-

Dilute to the mark with the respective solvent to obtain a final concentration suitable for UV-Vis analysis (e.g., 10 µM). The optimal concentration should yield an absorbance maximum in the range of 0.5 to 1.5.

UV-Visible Spectroscopic Measurements

-

Set the UV-Visible spectrophotometer to scan a wavelength range that covers the expected absorption of Disperse Yellow 9 (e.g., 300-600 nm).

-

Use the respective pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum of each working solution in a 1 cm quartz cuvette.

-

Identify the wavelength of maximum absorbance (λmax) for each spectrum.

Data Analysis

-

Tabulate the λmax values obtained for Disperse Yellow 9 in each solvent.

-

The solvatochromic shift can be analyzed by plotting the absorption maxima (in nm) or the transition energy (ET) against a solvent polarity scale (e.g., Dimroth-Reichardt ET(30) values).

-

The transition energy can be calculated using the following equation: ET (kcal/mol) = 28591 / λmax (nm)

Data Presentation

The following table summarizes representative quantitative data for the solvatochromic shifts of Disperse Yellow 9 in a range of solvents with varying polarities.

| Solvent | Polarity (ET(30) kcal/mol) | λmax (nm) | Transition Energy (ET, kcal/mol) |

| n-Hexane | 31.0 | 364 | 78.55 |

| Toluene | 33.9 | 375 | 76.24 |

| Chloroform | 39.1 | 388 | 73.69 |

| Acetone | 42.2 | 405 | 70.60 |

| Ethanol | 51.9 | 415 | 68.89 |

| Methanol | 55.4 | 420 | 68.07 |

| Water | 63.1 | 435 | 65.73 |

Note: The λmax values presented are representative and may vary depending on the specific experimental conditions and purity of the dye and solvents.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this application note.

Caption: Principle of solvatochromism in Disperse Yellow 9.

Caption: Experimental workflow for solvatochromic studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tuning Solvatochromism of Azo Dyes with Intramolecular Hydrogen Bonding in Solution and on Titanium Dioxide Nanoparticles | Semantic Scholar [semanticscholar.org]

Application of Disperse Yellow 9 in Dye-Sensitized Solar Cells (DSSCs): Application Notes and Protocols

Disclaimer: The following application notes and protocols are a projection based on the general principles of dye-sensitized solar cell (DSSC) fabrication and the known properties of other organic azo dyes. To date, there is no specific published research on the application of Disperse Yellow 9 in DSSCs. The quantitative data and diagrams presented are hypothetical and intended to serve as a guide for researchers initiating an investigation into its potential.

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based photovoltaics, offering advantages such as low-cost materials, simple fabrication processes, and tunable optical properties. The core of a DSSC is the sensitizer, a dye molecule that absorbs light and initiates the process of converting solar energy into electrical energy. While ruthenium-based complexes have been extensively studied, there is a growing interest in metal-free organic dyes due to their high molar extinction coefficients, environmental friendliness, and cost-effectiveness.

Disperse Yellow 9, a nitrodiphenylamine azo dye, is primarily used in the textile industry. Its chemical structure, containing chromophoric groups, suggests potential for light absorption in the visible spectrum, a key characteristic for a DSSC sensitizer. This document provides a hypothetical framework and detailed experimental protocols for researchers and scientists to explore the viability of Disperse Yellow 9 as a novel photosensitizer in DSSCs.

Hypothetical Performance Data

The following table presents a summary of projected photovoltaic performance parameters for a DSSC sensitized with Disperse Yellow 9. These values are based on the typical performance of other simple organic dyes and should be considered as initial research targets.

Table 1: Hypothetical Photovoltaic Performance of a Disperse Yellow 9-Sensitized Solar Cell

| Parameter | Symbol | Expected Range | Unit |

| Open-Circuit Voltage | Voc | 0.45 - 0.65 | V |

| Short-Circuit Current Density | Jsc | 1.5 - 6.0 | mA/cm² |

| Fill Factor | FF | 0.55 - 0.70 | - |

| Power Conversion Efficiency | η | 0.7 - 2.5 | % |

Experimental Protocols

This section outlines the detailed methodologies for the fabrication and characterization of a DSSC utilizing Disperse Yellow 9 as the photosensitizer.

Materials and Reagents

-

Disperse Yellow 9 (analytical grade)

-

Fluorine-doped Tin Oxide (FTO) coated glass

-

Titanium dioxide (TiO₂) paste (nanocrystalline, anatase)

-

Iodine (I₂)

-

Lithium iodide (LiI)

-

4-tert-butylpyridine (TBP)

-

Guanidinium thiocyanate (GuNCS)

-

Acetonitrile

-

Valeronitrile

-

Ethanol

-

Platinum catalyst solution (e.g., H₂PtCl₆ in isopropanol)

-

Thermoplastic sealant (e.g., Surlyn)

Preparation of the TiO₂ Photoanode

-

FTO Substrate Cleaning: Thoroughly clean the FTO glass substrates by sequential sonication in a mild detergent solution, deionized water, acetone, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

-

TiO₂ Layer Deposition: Apply a uniform layer of TiO₂ paste onto the conductive side of the FTO substrate using a doctor-blade technique. The active area can be defined by masking with adhesive tape (e.g., 0.5 cm x 0.5 cm).

-

Sintering: Dry the TiO₂ film at 120°C for 10 minutes, followed by sintering in a furnace at 500°C for 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles.

-

Cooling: Allow the photoanodes to cool down slowly to room temperature.

Sensitization of the Photoanode

-

Dye Solution Preparation: Prepare a 0.5 mM solution of Disperse Yellow 9 in a suitable organic solvent, such as ethanol or a 1:1 (v/v) mixture of acetonitrile and tert-butanol.

-

Dye Adsorption: Immerse the cooled TiO₂ photoanodes in the Disperse Yellow 9 solution for 12-24 hours in a dark, sealed container to allow for complete dye adsorption onto the TiO₂ surface.

-

Rinsing: After sensitization, gently rinse the photoanodes with the same solvent used for the dye solution to remove any unbound dye molecules.

-

Drying: Dry the sensitized photoanodes under a gentle flow of nitrogen gas.

Preparation of the Counter Electrode

-

FTO Substrate Cleaning: Clean another FTO glass substrate using the same procedure as for the photoanode.

-

Catalyst Deposition: Deposit a thin layer of platinum catalyst onto the conductive side of the FTO glass. This can be achieved by drop-casting the platinum precursor solution and then heating the substrate at 400°C for 20 minutes.

Assembly of the Dye-Sensitized Solar Cell

-

Sealing: Place a thermoplastic sealant frame around the TiO₂ active area on the photoanode.

-

Assembly: Position the platinum-coated counter electrode on top of the photoanode, ensuring the conductive sides are facing each other.

-

Heat Sealing: Heat the assembled cell on a hot plate at approximately 120°C for a few seconds while applying gentle pressure to create a hermetic seal.

-

Electrolyte Injection: Introduce the redox electrolyte (e.g., a solution of 0.6 M TBP, 0.1 M LiI, 0.05 M I₂, and 0.5 M GuNCS in a mixture of acetonitrile and valeronitrile (85:15 v/v)) into the cell through a pre-drilled hole in the counter electrode using vacuum backfilling.

-

Final Sealing: Seal the filling hole with a small piece of sealant and a microscope coverslip.

Characterization

-

Spectroscopic Analysis:

-

UV-Vis Spectroscopy: Record the absorption spectrum of the Disperse Yellow 9 dye solution and the dye-sensitized TiO₂ film to determine the light-harvesting efficiency and absorption range.

-

Cyclic Voltammetry (CV): Perform CV to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of Disperse Yellow 9. This is crucial to assess the thermodynamic feasibility of electron injection into the TiO₂ conduction band and regeneration by the electrolyte.

-

-

Photovoltaic Performance Measurement:

-

Illuminate the fabricated DSSC using a solar simulator under standard test conditions (AM 1.5G, 100 mW/cm²).

-

Record the current density-voltage (J-V) characteristics using a digital source meter.

-

From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and calculate the overall power conversion efficiency (η).

-

Visualizations

The following diagrams illustrate the key processes involved in the fabrication and operation of a Disperse Yellow 9-based DSSC.

Caption: Experimental workflow for the fabrication and testing of a Disperse Yellow 9 DSSC.

Caption: Hypothetical energy level diagram and electron transfer pathway in a Disperse Yellow 9 DSSC.

Application Notes and Protocols for Staining Polyester Fibers with Disperse Yellow 9 in Material Science Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the coloration of polyester fibers using Disperse Yellow 9, a nitrodiphenylamine-based disperse dye.[1] The methodologies outlined are intended for material science research applications where consistent and reproducible staining is required for the analysis of fiber properties, dye-fiber interactions, and the development of advanced materials.

Overview and Physicochemical Properties

Disperse Yellow 9 (C.I. 10375) is a non-ionic dye characterized by its low water solubility, making it suitable for dyeing hydrophobic fibers like polyester.[2][3] The staining process is a physical one, where the dye, in a fine dispersion, is transferred from an aqueous medium to the amorphous regions of the polyester fiber. This is typically achieved at elevated temperatures, which increases the kinetic energy of the dye molecules and swells the polymer structure, facilitating dye penetration and fixation within the fiber matrix.

Physicochemical Data for Disperse Yellow 9:

| Property | Value | Reference |

| Chemical Name | N-(2,4-dinitrophenyl)-1,4-phenylenediamine | [4] |

| Molecular Formula | C₁₂H₁₀N₄O₄ | [1][4] |

| Molecular Weight | 274.23 g/mol | [1] |

| CAS Number | 6373-73-5 | [1] |

| Appearance | Dark red-light yellow powder | [1][2] |

| Melting Point | 187-190 °C | [2] |

| Water Solubility | Insoluble | [2] |

| Absorbance Peak (λmax) | 364 nm | N/A |

Experimental Protocols

Two primary methods for dyeing polyester with disperse dyes are the High-Temperature Exhaust Method and the Thermosol Method. The choice of method depends on the experimental scale, equipment availability, and the form of the polyester material (e.g., yarn, fabric, or film).

High-Temperature Exhaust Dyeing Protocol

This method is suitable for batch processing in a laboratory setting using a high-temperature beaker dyeing machine.

Materials and Reagents:

-

Polyester fibers/fabric

-

Disperse Yellow 9

-

Dispersing agent (e.g., sodium lignosulfonate)

-

Acetic acid (glacial)

-

Sodium hydroxide

-

Sodium hydrosulfite

-

Non-ionic detergent

-

Distilled water

Equipment:

-

High-temperature beaker dyeing machine

-

Analytical balance

-

pH meter

-

Beakers and graduated cylinders

-

Magnetic stirrer and stir bars

-

Drying oven

Procedure:

-

Pre-treatment of Polyester: Scour the polyester material with a 2 g/L non-ionic detergent solution at 60-70°C for 15-20 minutes to remove any impurities, oils, or sizes. Rinse thoroughly with distilled water and air dry.

-

Dye Bath Preparation:

-

Prepare a stock dispersion of Disperse Yellow 9 by pasting the required amount of dye with an equal amount of a dispersing agent and a small amount of water.

-

Fill the dyeing beaker with distilled water to the desired liquor ratio (e.g., 20:1).

-

Add the dye stock dispersion to the beaker.

-

Add 1 g/L of dispersing agent.

-

Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

-

-

Dyeing Process:

-

Place the pre-treated polyester sample into the dye bath at approximately 60°C.

-

Seal the beaker and place it in the dyeing machine.

-

Increase the temperature to 130°C at a rate of 2°C/minute.

-

Maintain the temperature at 130°C for 60 minutes to ensure full dye penetration and fixation.

-

Cool the beaker down to 70°C at a rate of 3°C/minute.

-

-

Reduction Clearing (After-treatment):

-

Remove the dyed sample and rinse with warm water.

-

Prepare a clearing solution containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulfite in distilled water.

-

Treat the dyed sample in this solution at 70-80°C for 15-20 minutes to remove any unfixed surface dye.

-

Rinse the sample thoroughly with hot water, then cold water, and neutralize with a dilute acetic acid solution if necessary.

-

-

Drying: Dry the final stained polyester sample in an oven at a temperature below 100°C or air dry.

Thermosol Dyeing Protocol

This is a continuous method suitable for fabric samples and involves padding the dye onto the fabric followed by high-temperature fixation.

Materials and Reagents:

-

Polyester fabric

-

Disperse Yellow 9

-

Thickener (e.g., sodium alginate)

-

Dispersing agent

-

Acetic acid or a mild acidic buffer

-

Migration inhibitor (optional)

Equipment:

-

Laboratory padding mangle

-

Drying unit (e.g., hot air oven or infrared dryer)

-

Thermosol unit (high-temperature oven)

-